5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride: This compound has a similar structure but includes a benzyl group, which can alter its chemical properties and applications.
5,5-Dimethylpyrrolidine-3-carboxylic acid: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
Uniqueness: 5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(4-8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNRIIUTPHMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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